molecular formula C21H17ClN2O B5118658 3-(2-chlorophenyl)-2-phenyl-N-(4-pyridinylmethyl)acrylamide

3-(2-chlorophenyl)-2-phenyl-N-(4-pyridinylmethyl)acrylamide

Cat. No. B5118658
M. Wt: 348.8 g/mol
InChI Key: JWIXSFXVISEERZ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-2-phenyl-N-(4-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acrylamide family and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

3-(2-chlorophenyl)-2-phenyl-N-(4-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antifungal properties. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-phenyl-N-(4-pyridinylmethyl)acrylamide is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects through the inhibition of enzymes involved in the biosynthesis of important cellular components.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2-phenyl-N-(4-pyridinylmethyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as a range of bacteria and fungi. In addition, it has been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-chlorophenyl)-2-phenyl-N-(4-pyridinylmethyl)acrylamide is its broad range of potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, the compound is relatively unstable and can degrade over time. In addition, it can be difficult to obtain pure samples of the compound, making it challenging to conduct accurate experiments.

Future Directions

There are many potential future directions for the study of 3-(2-chlorophenyl)-2-phenyl-N-(4-pyridinylmethyl)acrylamide. One area of interest is the development of new synthetic methods that can produce the compound in higher yields and with greater purity. In addition, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, investigations into the potential side effects and toxicity of the compound are also needed to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-2-phenyl-N-(4-pyridinylmethyl)acrylamide involves the reaction of 2-chlorobenzaldehyde, acetophenone, and 4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c22-20-9-5-4-8-18(20)14-19(17-6-2-1-3-7-17)21(25)24-15-16-10-12-23-13-11-16/h1-14H,15H2,(H,24,25)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIXSFXVISEERZ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide

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